
THOS Streptonigrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3930-19-6) is an aminoquinone antitumor antibiotic originally isolated from Streptomyces flocculus. It gained early attention for its broad-spectrum anticancer activity, reaching Phase II clinical trials in the 1970s. However, its clinical use was discontinued due to severe cytotoxic effects at micromolar to millimolar concentrations . Its mechanism involves DNA strand scission, redox cycling, and interactions with metal ions (e.g., Zn²⁺, Cu²⁺) to form DNA-metal complexes, which induce topoisomerase II-mediated cleavage . Additionally, streptonigrin inhibits SENP1, a SUMO-specific protease, thereby modulating SUMOylation and reducing hypoxia-inducible factor 1α (HIF1α) levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azastreptonigrin can be synthesized through a series of chemical reactions starting from streptonigrin. One common method involves the reaction of streptonigrin with isopropylidene to form isopropylidene azastreptonigrin . The reaction typically requires the use of chloroform as a solvent and is carried out under controlled temperature conditions .
Industrial Production Methods: The industrial production of azastreptonigrin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Azastreptonigrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Azastreptonigrin-Derivate mit möglicherweise verbesserten oder veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Streptonigrin has demonstrated significant anticancer properties through various mechanisms:
- Mechanism of Action : It primarily exerts its effects by inhibiting critical cellular pathways involved in cancer progression. Studies indicate that streptonigrin inhibits the interaction between TCF4 and TWIST1, reducing the expression of parathyroid hormone-like hormone (PTHLH), which is associated with cachexia in lung cancer patients . Additionally, it has been shown to target β-catenin activity, a key player in many cancers, leading to substantial inhibition of β-catenin/Tcf-DNA complex formation .
- Clinical Trials : Historical clinical trials from the 1960s and 1970s revealed mixed results. While some patients with advanced malignancies showed temporary remissions, a high incidence of side effects, particularly bone marrow suppression, limited its use . More recent studies have identified its potential against various cancers including renal and pancreatic cancers at low concentrations .
-
Case Study Summary :
Patient Type Treatment Outcome Duration of Response Advanced malignant disease Temporary remission Up to 3 months Ependymoblastoma General improvement 2 months Cystadenocarcinoma Prolonged remission Ongoing (4 months)
Antibacterial Applications
Streptonigrin also exhibits potent antibacterial properties:
- Mechanism of Action : It operates through a unique "stealth" mechanism where it generates reactive oxygen species (ROS) that damage bacterial DNA without triggering typical cellular defenses . This property makes it effective against various bacterial strains, including those resistant to conventional antibiotics.
- Target Identification : Recent research has focused on streptonigrin's ability to inhibit ribonucleotide reductase in bacteria like Elizabethkingia anophelis, suggesting its potential as a novel antibiotic .
Molecular Mechanisms and Therapeutic Insights
Streptonigrin's therapeutic efficacy is partly attributed to its interaction with specific proteins:
- Inhibition of SUMO-specific Proteases : Streptonigrin has been identified as an inhibitor of SENP1, a protein implicated in various cancer pathways . This interaction leads to increased SUMOylation levels and reduced hypoxia-inducible factor alpha (HIF1α), further elucidating its anticancer potential.
- Heterochromatin Formation : At low concentrations, streptonigrin promotes heterochromatin formation in cells, which could play a role in gene regulation and cancer cell behavior .
Summary of Findings
Streptonigrin represents a compound with multifaceted applications across cancer treatment and antibacterial therapies. Its mechanisms reveal complex interactions that warrant further investigation for potential clinical applications.
Application Type | Key Findings |
---|---|
Anticancer | Inhibits TCF4/TWIST1; effective against multiple cancers |
Antibacterial | Targets bacterial ribonucleotide reductase; stealth mechanism |
Molecular Interaction | Inhibits SENP1; promotes heterochromatin formation |
Wirkmechanismus
Azastreptonigrin exerts its effects primarily by interfering with DNA synthesis. It induces DNA strand breaks and inhibits the replication of DNA, leading to cell death . The compound targets nucleic acids and enzymes involved in DNA metabolism, disrupting the normal function of cells . Additionally, azastreptonigrin can generate reactive oxygen species, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Nybomycin
Nybomycin, produced by Streptomyces albus, shares a diamino-substituted six-membered ring core with streptonigrin (Figure 1). Both compounds exhibit structural and biosynthetic parallels, including homologous genes (e.g., nybA and stnL) involved in their pathways. However, nybomycin lacks the aminoquinone moiety critical for streptonigrin’s redox activity.
Table 1: Structural and Functional Comparison of Streptonigrin and Nybomycin
Menadione (Vitamin K₃)
Menadione, a synthetic naphthoquinone, is a well-studied redox-cycling agent. Unlike streptonigrin, menadione generates high levels of reactive oxygen species (ROS) via the Fenton reaction, causing oxidative damage to lipids and proteins. In contrast, streptonigrin’s bactericidal activity requires oxygen but produces minimal ROS, instead relying on direct DNA nicking via Fe²⁺-mediated pathways. Menadione also inhibits fumarase and branched-chain amino acid biosynthesis, mechanisms absent in streptonigrin .
Table 2: Redox-Active Compounds: Streptonigrin vs. Menadione
Topoisomerase II Inhibitors (Doxorubicin, Etoposide)
Streptonigrin stimulates topoisomerase II-mediated DNA cleavage but differs from classical inhibitors like doxorubicin (intercalator) and etoposide (non-intercalative). It exhibits unique sequence specificity (5'-TA-3' dinucleotide preference) and binds DNA via the minor groove, similar to distamycin, rather than intercalation. This distinct binding mode reduces cross-resistance with other topoisomerase II poisons .
Table 3: Topoisomerase II Inhibitors: Mechanism and Specificity
Mitomycin C
Both streptonigrin and mitomycin C are bioreductive antitumor agents activated by DT-diaphorase (DTD). However, mitomycin C’s cytotoxicity is oxygen-independent and relies on DNA cross-linking, whereas streptonigrin’s activity is enhanced under hypoxia and involves DNA cleavage. Streptonigrin is metabolized more efficiently by human DTD, making it a candidate for tumors overexpressing this enzyme .
Structural Analogues and Derivatives
- Streptonigrone : A decarboxylated derivative with reduced toxicity but retained DNA cleavage activity. It lacks the 2'-carboxy group critical for streptonigrin’s metal-binding affinity .
- Lavendamycin: Shares the aminoquinoline core but incorporates a β-carboline moiety, enhancing intercalation but reducing redox activity .
- 2'-Decarboxy-2'-aminostreptonigrin: Modified to improve solubility, yet shows lower anticancer efficacy due to altered metal coordination .
Q & A
Basic Research Questions
Q. What are the primary mechanisms through which streptonigrin exerts its anticancer effects?
Streptonigrin acts via multiple pathways:
- DNA damage : It intercalates into DNA and induces single-strand breaks through reactive oxygen species (ROS) generated via superoxide radical anions and hydroxyl radicals .
- Enzyme inhibition : It irreversibly inhibits PAD4 (IC₅₀ ~33-fold lower than Cl-amidine) and selectively targets SENP1 (IC₅₀ = 0.518 μM) over other SUMO proteases, disrupting post-translational modifications critical for cancer progression .
- Pathway modulation : At low concentrations (1 nM), it promotes heterochromatin formation via HP1α co-localization, altering chromatin structure without cytotoxicity. At higher doses (>1 μM), it triggers apoptosis by downregulating β-catenin/Tcf signaling via GSK-3β phosphorylation suppression .
Q. How can researchers validate streptonigrin's interaction with target proteins like SENP1?
Methodologies include:
- NMR spectroscopy : Mapping chemical shift perturbations to identify binding interfaces (e.g., streptonigrin binds SENP1 at the SUMO interaction site) .
- Site-directed mutagenesis : Testing aromatic residues (e.g., Trp465, Tyr472) critical for π-stacking interactions with streptonigrin .
- FRET assays : Quantifying enzymatic inhibition kinetics using fluorescently labeled substrates .
Q. What experimental models are suitable for studying streptonigrin's biosynthetic pathway?
- Genetic inactivation : Knockout of stnB1 (encoding a dioxygenase) in Streptomyces spp. to identify intermediates like lavendamycin .
- Bioinformatics : Analyzing the 48-gene stn cluster to predict enzymatic steps, coupled with LC-MS/MS for intermediate characterization .
- In vitro reconstitution : Purifying enzymes like StnK2 (a Pictet-Spenglerase) to validate β-carboline moiety formation .
Advanced Research Questions
Q. How can contradictory data on streptonigrin's cytotoxicity at varying concentrations be resolved?
- Dose-response profiling : Use viability assays (e.g., MTT) and proliferation markers (e.g., Ki67) across concentrations (1 nM–10 μM) in HeLa or 3T3 cells .
- Heterochromatin markers : Quantify HP1α foci and DNA compaction via Hoechst 33258 staining at low doses (1 nM) .
- Pathway-specific inhibitors : Co-treatment with ROS scavengers (e.g., NAC) or β-catenin activators to isolate mechanisms .
Q. What strategies are proposed to mitigate streptonigrin's toxicity in therapeutic applications?
- Targeted delivery : Utilize nanoparticles or liposomes for passive accumulation in tumor vasculature .
- Prodrug design : Modify solubility via esterification or PEGylation while retaining SENP1/PAD4 inhibition .
- Combination therapy : Pair with antioxidants (e.g., catalase) to reduce off-target ROS damage .
Q. How does streptonigrin induce p53-dependent apoptosis, and how can this be leveraged in resistant cancers?
- p53 profiling : Compare apoptosis in wild-type (SH-SY5Y) vs. mutant p53 (SH-SY5Y-5.6) cells using flow cytometry and caspase-3 activation assays .
- Transcriptomic analysis : RNA-seq to identify p53-regulated genes (e.g., BAX, PUMA) upregulated post-treatment .
- Synergy studies : Test streptonigrin with MDM2 inhibitors to enhance p53 activation in resistant models .
Q. What methodologies elucidate streptonigrin's metal-dependent DNA binding?
- Spectrophotometric titration : Monitor spectral shifts (e.g., 350–500 nm) with Zn²⁺/Cu²⁺ to determine 1:1 binding stoichiometry .
- Gel permeation chromatography : Analyze DNA-streptonigrin-Zn²⁺ complexes at varying molar ratios (5–10 Zn²⁺ per antibiotic molecule) .
- Circular dichroism : Assess conformational changes in DNA duplexes upon metal-coordinated streptonigrin binding .
Eigenschaften
CAS-Nummer |
15964-31-5 |
---|---|
Molekularformel |
C28H27N5O7 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-6-(5-hydroxy-4-methoxy-2,2-dimethylimidazo[4,5-h]quinolin-8-yl)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C28H27N5O7/c1-11-16(12-8-10-15(38-4)25(39-5)23(12)34)17(29)20(31-18(11)27(36)37)14-9-7-13-19(30-14)21-22(26(40-6)24(13)35)33-28(2,3)32-21/h7-10,34-35H,29H2,1-6H3,(H,36,37) |
InChI-Schlüssel |
SQQXRXKYTKFFSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |
Kanonische SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |
Key on ui other cas no. |
15964-31-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.